molecular formula C6H12O3 B027455 (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol CAS No. 14347-78-5

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Cat. No.: B027455
CAS No.: 14347-78-5
M. Wt: 132.16 g/mol
InChI Key: RNVYQYLELCKWAN-RXMQYKEDSA-N
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Description

®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. The reaction conditions usually involve moderate temperatures and the use of a suitable solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or other proteins, affecting their activity. The compound can also participate in various chemical reactions, altering the pathways and outcomes of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: This compound has a similar structure but contains an aldehyde group instead of a hydroxyl group.

    ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: This compound has a carboxylic acid group, making it more acidic compared to ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol.

Uniqueness

®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol is unique due to its specific chiral configuration and the presence of a hydroxyl group. This makes it a valuable compound in asymmetric synthesis and other applications where chirality is crucial.

Properties

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVYQYLELCKWAN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317906
Record name (R)-Solketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-78-5
Record name (R)-Solketal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14347-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Acetone glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014347785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Solketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
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petroleum ether
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Synthesis routes and methods II

Procedure details

Alternatively, the glyceric acid can be reacted with the 2,2-dimethoxypropane without methanol to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods III

Procedure details

Alternatively, the 2,3-dihydroxypropanoic acid (D- or L-glyceric acid) is reacted with 2,2-dimethoxypropane without lower alcohol present to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods IV

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Reactant of Route 2
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Reactant of Route 3
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(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Reactant of Route 4
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Reactant of Route 5
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Reactant of Route 6
Reactant of Route 6
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

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